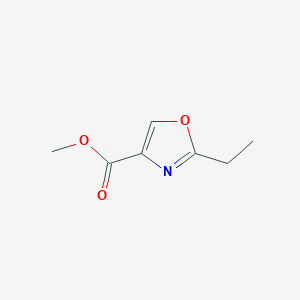

Methyl 2-ethyloxazole-4-carboxylate

Description

Methyl 2-ethyloxazole-4-carboxylate (CAS: 1126634-42-1) is a heterocyclic organic compound featuring an oxazole ring substituted with an ethyl group at the 2-position and a methyl ester group at the 4-position. This compound is part of the oxazole carboxylate family, which is notable for its applications in pharmaceuticals, agrochemicals, and organic synthesis. Oxazole derivatives are valued for their electron-deficient aromatic ring, enabling diverse reactivity in nucleophilic and electrophilic reactions .

The methyl ester group enhances solubility in organic solvents, while the ethyl substituent contributes to steric effects and lipophilicity, influencing interactions in biological systems or catalytic processes.

Propriétés

IUPAC Name |

methyl 2-ethyl-1,3-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-6-8-5(4-11-6)7(9)10-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYZKNLBFZMEMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CO1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-ethyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with an amine and a suitable oxidizing agent to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as iodine or N-bromosuccinimide .

Industrial Production Methods: Industrial production of methyl 2-ethyloxazole-4-carboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield. The choice of reagents and conditions is tailored to ensure cost-effectiveness and environmental sustainability.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2-ethyloxazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the oxazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-4-carboxylic acids, while substitution reactions can produce a variety of functionalized oxazole derivatives.

Applications De Recherche Scientifique

Methyl 2-ethyloxazole-4-carboxylate has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals

Mécanisme D'action

The mechanism of action of methyl 2-ethyloxazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include inhibition of key metabolic enzymes or disruption of cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize Methyl 2-ethyloxazole-4-carboxylate, we analyze its analogs based on substituent variations, reactivity, and applications. Key comparisons include:

Table 1: Structural and Functional Comparisons

Key Findings :

Reactivity Differences: Chlorinated analogs (e.g., Methyl 2-chlorooxazole-4-carboxylate) exhibit higher reactivity in Suzuki-Miyaura cross-coupling due to the Cl substituent’s leaving group capability . Ethyl-substituted derivatives (e.g., Ethyl 2-methyloxazole-4-carboxylate) show reduced solubility in water compared to methyl esters, as noted in methyl ester solubility studies .

Positional isomers (e.g., Ethyl 5-methyloxazole-4-carboxylate) demonstrate altered electronic profiles, affecting their acidity (pKa) and binding affinity in biological targets .

Applications :

- Methyl esters are preferred in drug discovery for their balance of stability and metabolic lability .

- Chlorinated derivatives are pivotal in synthesizing complex molecules like kinase inhibitors .

Notes on Critical Distinctions

- Synthetic Utility : Methyl 2-ethyloxazole-4-carboxylate’s ethyl group may limit its use in sterically demanding reactions but improves membrane permeability in bioactive molecules .

- Thermodynamic Stability : Methyl esters generally exhibit lower melting points than ethyl esters, as observed in methyl ester property tables (e.g., boiling point: ~200°C for methyl vs. ~220°C for ethyl analogs) .

- Safety and Handling : Chlorinated analogs require stringent handling due to toxicity risks, whereas ethyl/methyl derivatives are typically safer .

Activité Biologique

Methyl 2-ethyloxazole-4-carboxylate is a heterocyclic organic compound that belongs to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. This compound has garnered attention in scientific research due to its potential biological activities, particularly in enzyme inhibition and as a pharmacological agent.

The biological activity of methyl 2-ethyloxazole-4-carboxylate is primarily attributed to its ability to interact with various biological targets. It acts as an enzyme inhibitor , binding to the active sites of specific enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt key metabolic pathways and cellular signaling processes, which are critical for maintaining normal physiological functions.

Cellular Effects

Research indicates that methyl 2-ethyloxazole-4-carboxylate influences multiple cellular processes, including:

- Modulation of Cell Signaling Pathways : The compound can alter signaling cascades that are vital for cell growth and differentiation.

- Gene Expression Changes : It has been shown to affect the expression levels of genes involved in various metabolic pathways.

- Oxidative Stress Response : Methyl 2-ethyloxazole-4-carboxylate interacts with enzymes related to oxidative stress, potentially enhancing cellular resilience against oxidative damage.

Comparative Biological Activity

A comparative analysis of methyl 2-ethyloxazole-4-carboxylate with other oxazole derivatives reveals its unique properties:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-ethyloxazole-4-carboxylate | Contains ethyl substitution | Enhanced enzyme inhibition properties |

| Methyl 2-methyloxazole-4-carboxylate | Lacks ethyl group | Lower biological activity |

| Methyl 5-methyl-1,3-oxazole-4-carboxylate | Substituted at position 5 | Variation in biological activity due to substitution |

This table illustrates how the structural components of methyl 2-ethyloxazole-4-carboxylate may enhance its pharmacological properties compared to simpler or differently substituted analogs.

Enzyme Inhibition Studies

In a study investigating the enzyme inhibitory effects of methyl 2-ethyloxazole-4-carboxylate, it was found that the compound significantly inhibited the activity of certain metabolic enzymes. The study utilized various concentrations of the compound and observed dose-dependent inhibition, suggesting its potential utility in therapeutic applications targeting metabolic disorders .

Pharmacological Applications

Recent research has highlighted the potential of methyl 2-ethyloxazole-4-carboxylate as a pharmacological agent. Its efficacy against certain cancer cell lines has been documented, indicating that it may possess anticancer properties. The presence of specific functional groups within its structure enhances its interaction with biological targets, leading to improved therapeutic outcomes .

Toxicological Assessments

Toxicological evaluations have demonstrated that methyl 2-ethyloxazole-4-carboxylate exhibits low toxicity profiles in animal models. These findings are crucial for its development as a safe therapeutic agent. Long-term studies are ongoing to assess chronic exposure effects and potential side effects associated with high doses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.